Molecular Structure, Properties, and Analytical Profiling of 5-Methylbenzo[b]naphtho[2,1-d]thiophene: A Comprehensive Technical Guide
Molecular Structure, Properties, and Analytical Profiling of 5-Methylbenzo[b]naphtho[2,1-d]thiophene: A Comprehensive Technical Guide
Executive Summary
Polycyclic Aromatic Sulfur Heterocycles (PASHs) represent a critical, yet historically under-characterized, class of environmental and petrochemical contaminants. Among these, 5-Methylbenzo[b]naphtho[2,1-d]thiophene (5-Me-BN21T) stands out due to its unique structural topology. The strategic placement of a methyl group on the tetracyclic benzo[b]naphtho[2,1-d]thiophene backbone fundamentally alters its physicochemical behavior, rendering it highly recalcitrant to industrial hydrodesulfurization (HDS) while simultaneously amplifying its toxicological profile as an Aryl hydrocarbon Receptor (AhR) agonist[1][2].
This whitepaper provides an in-depth mechanistic analysis of 5-Me-BN21T, bridging the gap between its molecular architecture, industrial implications, and environmental toxicity, while providing a self-validating analytical protocol for its quantification.
Molecular Architecture and Physicochemical Properties
5-Me-BN21T is a high-molecular-weight PASH characterized by a rigid, planar, four-ring aromatic system with an embedded thiophene moiety. The addition of a methyl group at the 5-position breaks the molecular symmetry of the parent compound, benzo[b]naphtho[2,1-d]thiophene, introducing localized electron density shifts and significant steric bulk[3].
The causality behind its distinct behavior lies in this steric hindrance. In chemical interactions—whether coordinating with a transition metal catalyst or docking into a biological receptor—the spatial volume occupied by the 5-methyl group dictates the molecule's orientation and reactivity.
Quantitative Structural Data
The following table summarizes the core physicochemical parameters of 5-Me-BN21T, critical for predicting its partitioning behavior in environmental matrices and chromatographic systems.
| Parameter | Value / Description |
| Chemical Name | 5-Methylbenzo[b]naphtho[2,1-d]thiophene |
| CAS Registry Number | 4567-49-1 |
| Molecular Formula | C₁₇H₁₂S |
| Molecular Weight | 248.34 g/mol |
| Structural Class | Alkylated Polycyclic Aromatic Sulfur Heterocycle (PASH) |
| Predicted LogP (oct/wat) | ~5.51 (Highly lipophilic) |
| Predicted Water Solubility | -7.12 log10(mol/L) (Hydrophobic) |
Table 1: Physicochemical and structural properties of 5-Me-BN21T[3].
Petrochemical Recalcitrance: The Hydrodesulfurization (HDS) Bottleneck
In the refining of fossil fuels, sulfur must be removed to prevent the emission of sulfur dioxide (SO₂) and the poisoning of catalytic converters[4]. This is achieved via Hydrodesulfurization (HDS), where sulfur compounds coordinate with active sites on Co-Mo/Al₂O₃ or Ni-Mo/Al₂O₃ catalysts to undergo C-S bond cleavage.
However, 5-Me-BN21T exhibits severe catalytic recalcitrance. The causality of this resistance is entirely structural. For efficient desulfurization, the sulfur atom must directly coordinate with the metal catalyst (perpendicular adsorption). The 5-methyl group creates a steric shield around the sulfur heteroatom. When 5-Me-BN21T approaches the catalytic active site, the bulky methyl group physically repels the catalyst surface, preventing direct S-coordination. Consequently, the molecule is forced into a flat, π-adsorption mode via its aromatic rings, a pathway that is energetically unfavorable for targeted C-S bond cleavage.
Catalytic HDS pathway illustrating steric hindrance by the 5-methyl group.
Toxicological Mechanisms: AhR Agonism and Mutagenicity
Beyond industrial challenges, 5-Me-BN21T is a pollutant of high concern found in diesel particulate matter (DPM) and airborne PM2.5[2][4]. Its toxicity is driven by its structural mimicry of endogenous biological signaling molecules.
The Aryl Hydrocarbon Receptor (AhR) Pathway
PASHs like the benzo[b]naphtho[d]thiophene derivatives are potent agonists of the Aryl hydrocarbon Receptor (AhR)[2]. Upon entering a cell, the lipophilic 5-Me-BN21T easily crosses the cell membrane and binds to the cytosolic AhR with high affinity. This ligand-receptor complex translocates to the nucleus, dimerizes with the AhR Nuclear Translocator (ARNT), and binds to xenobiotic response elements (XREs) on the DNA.
Metabolic Activation via Bay-Region Epoxidation
This genetic binding upregulates the transcription of Cytochrome P450 enzymes (specifically CYP1A1 and CYP1B1). The biological intent of these enzymes is to oxidize the xenobiotic to make it water-soluble for excretion. However, the oxidation of the benzo[b]naphtho[2,1-d]thiophene backbone frequently occurs at the sterically hindered "bay region," resulting in the formation of a bay-region diol epoxide (e.g., trans-3,4-dihydroxy-3,4-dihydrobenzo[b]naphtho[2,1-d]thiophene)[5].
These diol epoxides are highly reactive electrophiles that fail to be excreted; instead, they intercalate with DNA, forming covalent adducts that lead to genetic mutations and carcinogenesis[5].
AhR-mediated toxicological pathway and metabolic activation of PASHs.
Self-Validating Analytical Protocol: GC-MS/MS Quantification
The quantification of 5-Me-BN21T in complex matrices (e.g., crude oil, sediment, PM2.5) requires high-resolution separation and selective detection[1][6]. To ensure scientific integrity, the following protocol is designed as a self-validating system using Isotope Dilution Mass Spectrometry (IDMS). By introducing a deuterated internal standard prior to extraction, any procedural losses are mathematically normalized. If the internal standard recovery falls outside the strict 70–120% acceptance window, the entire extraction is flagged as invalid, preventing false negatives.
Step-by-Step Methodology
Phase 1: Matrix Spiking and Extraction (The Validation Core)
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Isotope Spiking: Weigh exactly 1.0 g of the homogenized sample (e.g., soil/sediment) into an extraction cell. Immediately spike the sample with 50 µL of a 1.0 µg/mL deuterated internal standard solution (e.g., Chrysene-d12 or Phenanthrene-d10)[4][6]. Causality: Spiking before extraction ensures the internal standard experiences the exact same matrix suppression and extraction efficiency as the native 5-Me-BN21T.
-
Accelerated Solvent Extraction (ASE): Extract the sample using Dichloromethane/Hexane (1:1 v/v) at 100°C and 1500 psi for 3 static cycles (5 minutes each).
-
Concentration: Concentrate the extract to approximately 1.0 mL under a gentle stream of ultra-high-purity nitrogen at 35°C.
Phase 2: Matrix Cleanup 4. Silica Gel Chromatography: Pass the concentrated extract through a pre-conditioned silica gel solid-phase extraction (SPE) cartridge (1 g) to remove polar interferences. Elute with 10 mL of Hexane/Dichloromethane (9:1 v/v). 5. Final Reconstitution: Evaporate the eluate to near dryness and reconstitute in exactly 200 µL of nonane prior to injection.
Phase 3: GC-MS/MS Instrumental Analysis 6. Injection: Inject 1.0 µL of the extract into a Gas Chromatograph coupled to a Tandem Mass Spectrometer (GC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode[6]. 7. Separation: Use a high-resolution capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m × 0.25 mm × 0.25 µm). Program the oven from 70°C (hold 2 min) to 300°C at 5°C/min (hold 10 min).
GC-MS/MS Analytical Parameters
| Parameter | Setting / Value |
| Target Analyte | 5-Methylbenzo[b]naphtho[2,1-d]thiophene |
| Ionization Mode | Electron Impact (EI), 70 eV |
| Precursor Ion (m/z) | 248.0 |
| Primary Product Ion (Quantifier) | 247.0 (Loss of H) |
| Secondary Product Ion (Qualifier) | 233.0 (Loss of CH₃) |
| Collision Energy | 20 - 35 eV |
| Internal Standard | Chrysene-d12 (m/z 240 -> 236) |
| QA/QC Recovery Limit | 70% - 120% (Mandatory for validation) |
Table 2: Optimized GC-MS/MS parameters for the quantification of 5-Me-BN21T.
References
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Determination of Polycyclic Aromatic Sulfur Heterocycles in Fossil Fuel-Related Samples Analytical Chemistry (ACS Publications) URL:[Link]
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Determination of polycyclic aromatic sulfur heterocycles in diesel particulate matter and diesel fuel by gas chromatography with atomic emission detection CDC Stacks / Journal of Chromatography A URL:[Link]
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Benzo[b]naphtho[d]thiophenes and naphthylbenzo[b]thiophenes: Their aryl hydrocarbon receptor-mediated activities and environmental presence PubMed / Science of the Total Environment URL:[Link]
-
Synthesis and mutagenicity of trans-dihydrodiol metabolites of benzo[b]naphtho[2,1-d]thiophene PubMed / Chemical Research in Toxicology URL:[Link]
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Quantification of Polycyclic Aromatic Hydrocarbons (PAHs), Polycyclic Aromatic Sulfur Heterocycles (PASHs) and Alkylated Derivatives Cedre.fr Technical Reports URL:[Link]
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Chemical Properties of Benzo[b]naphtho[2,1-d]thiophene, 1-methyl (CAS 4567-41-3) Cheméo Database URL:[Link]
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